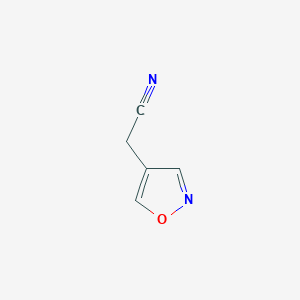
2-(2-Methylpropoxy)benzonitrile
Übersicht
Beschreibung
“2-(2-Methylpropoxy)benzonitrile” is a chemical compound with the CAS Number: 902093-98-5 . It has a molecular weight of 175.23 and its IUPAC name is 2-isobutoxybenzonitrile . The compound is typically stored at room temperature and has a physical form of a liquid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H13NO/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6,9H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpropoxy)benzonitrile has a wide range of scientific research applications. It is used as a starting material for the synthesis of various compounds. It is also used as a reagent in organic synthesis. This compound is used in the development of new drugs and pharmaceuticals. It is also used in the study of biological systems and their interactions with chemical compounds.
Wirkmechanismus
The mechanism of action of 2-(2-Methylpropoxy)benzonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body. This inhibition leads to changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes in the body, leading to changes in the metabolism of various compounds. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Methylpropoxy)benzonitrile in lab experiments are its high yield of synthesis, its purity, and its wide range of scientific research applications. The limitations of using this compound in lab experiments are its potential toxicity and its limited solubility in certain solvents.
Zukünftige Richtungen
There are many future directions for the study of 2-(2-Methylpropoxy)benzonitrile. One direction is the development of new drugs and pharmaceuticals based on this compound. Another direction is the study of the interactions between this compound and biological systems. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. Additionally, research is needed to determine the potential toxicity of this compound and its effects on the environment.
Conclusion
This compound is a chemical compound with a wide range of scientific research applications. It is used as a starting material for the synthesis of various compounds, as a reagent in organic synthesis, and in the development of new drugs and pharmaceuticals. This compound has been shown to have anti-inflammatory and analgesic effects, and its mechanism of action is believed to involve the inhibition of certain enzymes in the body. While this compound has many advantages for lab experiments, further research is needed to fully understand its potential toxicity and its effects on the environment.
Safety and Hazards
“2-(2-Methylpropoxy)benzonitrile” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing thoroughly after handling, and storing in a well-ventilated place .
Eigenschaften
IUPAC Name |
2-(2-methylpropoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQVUWGQZLJGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chloromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B3372326.png)


![Acetamide, 2-[(chloroacetyl)amino]-N-methyl-](/img/structure/B3372354.png)









